1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-
Description
The compound “1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-” is a pyrazole derivative characterized by a carboxylic acid group at position 5 of the pyrazole ring. Its structure includes two aryl substituents: a 4-methylphenyl group at position 1 and a 4-(4-chlorophenoxy)phenyl group at position 3. The 4-chlorophenoxy moiety introduces electron-withdrawing effects, while the 4-methylphenyl group contributes steric bulk and lipophilicity.
For instance, similar compounds are synthesized via cyclocondensation reactions or functional group interconversions, often characterized by X-ray crystallography (e.g., SHELX software refinements) and NMR spectroscopy .
Properties
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-15-2-8-18(9-3-15)26-22(23(27)28)14-21(25-26)16-4-10-19(11-5-16)29-20-12-6-17(24)7-13-20/h2-14H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKKJYNBZUGOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137487 | |
| Record name | 3-[4-(4-Chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202030-15-6 | |
| Record name | 3-[4-(4-Chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202030-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(4-Chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)- is a notable member of this family, exhibiting potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. It features a pyrazole ring substituted with a carboxylic acid group and two distinct phenyl groups, one of which contains a chlorine atom.
Biological Activities
The biological activities of 1H-Pyrazole derivatives are broad, including anti-inflammatory, antimicrobial, and anticancer effects. Below are summarized findings from various studies:
Anti-inflammatory Activity
In a study evaluating various pyrazole derivatives, compounds similar to the target compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound showed up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties against several bacterial strains. Notably, compounds with structural similarities to the target compound were tested against E. coli and S. aureus, showing promising results. One derivative displayed effective antibacterial activity comparable to established antibiotics .
Anticancer Potential
Studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. (2014) | 1-thiocarbamoyl pyrazoles | Anti-inflammatory | 61–85% TNF-α inhibition at 10 µM |
| Burguete et al. (2016) | Diaryl pyrazoles | Antimicrobial | Effective against E. coli and S. aureus |
| Chovatia et al. (2021) | Pyrazole derivatives | Antitubercular | Significant inhibition against Mycobacterium tuberculosis |
The mechanisms underlying the biological activities of pyrazole derivatives often involve modulation of specific molecular targets:
- Anti-inflammatory : Inhibition of cytokine production through interference with NF-κB signaling pathways.
- Antimicrobial : Disruption of bacterial cell wall synthesis or function.
- Anticancer : Induction of apoptosis via caspase activation and inhibition of cell cycle progression.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H17ClN2O3
- Molecular Weight : 404.84 g/mol
- CAS Number : 1202030-15-6
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorophenoxy and methylphenyl substituents enhances its potential for various applications.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole-5-carboxylic acid have shown efficacy against a range of bacteria and fungi. A case study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can act as anti-inflammatory agents. A study highlighted the synthesis of several pyrazole compounds that reduced inflammation in animal models, indicating their potential for treating inflammatory diseases .
Anticancer Properties
The anticancer potential of pyrazole derivatives has garnered attention in recent years. A comprehensive study reported that specific pyrazole compounds induced apoptosis in cancer cells and inhibited tumor growth in vivo. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Herbicidal Activity
1H-Pyrazole-5-carboxylic acid derivatives have been tested for herbicidal activity. Research findings suggest that these compounds can inhibit the growth of certain weed species, making them candidates for developing new herbicides. In controlled experiments, specific derivatives demonstrated effective weed control without harming crop plants .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Line | Result Summary |
|---|---|---|---|
| Antimicrobial | 1H-Pyrazole-5-carboxylic acid derivative | Staphylococcus aureus, E. coli | Significant antibacterial activity |
| Anti-inflammatory | Various pyrazole derivatives | Animal models | Reduction in inflammatory markers |
| Anticancer | Specific pyrazole compounds | Cancer cell lines | Induced apoptosis, inhibited growth |
| Herbicidal | Pyrazole derivatives | Various weed species | Effective growth inhibition |
Case Studies
- Antimicrobial Study : A recent investigation into a series of pyrazole derivatives revealed that modifications to the structure significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria. The study concluded that further development could lead to novel antibacterial agents .
- Anti-inflammatory Research : In a controlled animal study, a pyrazole derivative was administered to evaluate its anti-inflammatory effects. Results showed a marked decrease in paw edema in treated groups compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Herbicidal Efficacy : Field trials conducted with various pyrazole derivatives demonstrated their ability to control specific weed populations effectively while maintaining crop yield, positioning them as viable candidates for future herbicide formulations .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole-Carboxylic Acid Derivatives
Key Observations:
Conversely, methoxy groups () improve aqueous solubility via hydrogen bonding . The target compound’s 4-chlorophenoxy group may confer intermediate solubility compared to purely halogenated or methoxy-substituted analogs.
Acidity and Reactivity: Carboxylic acid derivatives (e.g., ) typically have pKa values ~3–4, making them more acidic than ester analogs (e.g., , pKa ~5). The target compound’s acidity is expected to align with this range, influenced by the electron-withdrawing 4-chlorophenoxy group .
The target compound’s 4-methylphenyl group balances moderate bulk with electronic effects .
Key Findings:
- Crystallography : Pyrazole derivatives (e.g., ) are frequently analyzed via X-ray crystallography using SHELX software, confirming planar pyrazole rings and substituent orientations .
- Ester vs. Acid Stability : Ester derivatives () are often intermediates in drug synthesis, offering better stability during storage compared to carboxylic acids .
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Oxidation
The synthesis typically begins with the formation of the pyrazole ring through cyclocondensation. A common precursor, 3-(4-(4-chlorophenoxy)phenyl)-1-(4-methylphenyl)-1H-pyrazole-5-methanol, undergoes oxidation to introduce the carboxylic acid moiety. For example, sodium periodate (NaIO₄) and catalytic ruthenium(III) chloride (RuCl₃) in a biphasic acetonitrile-water system selectively oxidize the hydroxymethyl group to a carboxylic acid at 0–25°C over 18 hours. This method achieves yields exceeding 90%, with the final product isolated via acidification (pH 3) and ethyl acetate extraction.
Alternative Route: Diethyl Oxalate-Mediated Cyclization
Another approach involves diethyl oxalate as a carbonyl source. In a protocol adapted from pyrazole-5-carboxylate syntheses, methylhydrazine reacts with diketone intermediates formed from diethyl oxalate and substituted acetophenones. For instance, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is synthesized by treating diethyl oxalate with methylhydrazine in ethanol at −5°C, followed by acid workup. Adapting this to the target compound would require substituting methyl groups with chlorophenoxy and methylphenyl substituents during the cyclization step.
Functional Group Transformations and Substitutions
Acylation of Pyrazole Intermediates
Acylation reactions introduce diverse substituents to the pyrazole nitrogen. In a representative procedure, 1H-pyrazole intermediates react with benzoyl chloride or acetyl chloride in tetrahydrofuran (THF) under reflux with triethylamine (Et₃N) as a base. For example, 1-benzoyl-3-(4-pyridyl)-5-phenylpyrazole forms in 87.6% yield after recrystallization. Applying this to the target compound would involve substituting benzoyl chloride with chlorophenoxy-containing acylating agents.
Nucleophilic Aromatic Substitution
The chlorophenoxy group is introduced via nucleophilic aromatic substitution. Aryl halides react with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃). For instance, 4-(4-chlorophenoxy)phenylboronic acid couples with halogenated pyrazole precursors under Suzuki-Miyaura conditions. This step necessitates palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like dimethoxyethane (DME).
Optimization Strategies for Yield and Purity
Catalytic Oxidation Enhancements
The choice of oxidant significantly impacts yield. Sodium periodate paired with RuCl₃ outperforms traditional oxidants like potassium permanganate (KMnO₄) by minimizing overoxidation. Kinetic studies show that maintaining temperatures below 25°C prevents decarboxylation, while excess NaIO₄ (2.1 equivalents) ensures complete conversion.
Solvent and Temperature Effects
Biphasic solvent systems (e.g., acetonitrile-water) enhance reaction homogeneity and intermediate solubility. For acylation, THF outperforms dichloromethane (DCM) due to its higher boiling point and compatibility with Et₃N. Recrystallization from ethanol-cyclohexane (1:1) improves purity to >95%.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Identification
-
¹H NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), pyrazole C-H (δ 6.8–7.1 ppm), and carboxylic acid protons (broad δ 12–14 ppm).
-
IR Spectroscopy : Carboxylic acid C=O stretches appear at 1700–1740 cm⁻¹, while pyrazole ring vibrations occur near 1550–1620 cm⁻¹.
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Mass Spectrometry : ESI-MS of the target compound shows a molecular ion peak at m/z 404.8 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography (GC).
Applications and Derivative Synthesis
The carboxylic acid group enables further derivatization into amides or esters for biological testing. For example, coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) yields potential agrochemicals. Patent literature highlights analogs of this compound as intermediates in fungicide synthesis, such as pyraclostrobin precursors .
Q & A
Q. What are the standard synthetic routes for preparing 1H-pyrazole-5-carboxylic acid derivatives with substituted aryl groups?
The synthesis typically involves multi-step processes, starting with the condensation of substituted phenylhydrazines with β-ketoesters or β-diketones to form the pyrazole core. Subsequent functionalization (e.g., chlorophenoxy or methylphenyl substitutions) is achieved via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions . For example, analogous compounds like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole derivatives are synthesized using Vilsmeier–Haack formylation followed by cyclization . Key intermediates are characterized via IR, NMR, and mass spectrometry to confirm regioselectivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%).
- Spectroscopy :
- IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm).
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives include esters, amides, and thiazole hybrids. For example:
- Ethyl ester : React the carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄).
- Amides : Use carbodiimide coupling (EDC/HOBt) with amines like piperidine .
- Thiazole hybrids : Incorporate via Hantzsch thiazole synthesis using α-haloketones .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines the structure by solving phase problems and analyzing intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and chlorophenoxy groups). For example, related pyrazole-carbaldehyde derivatives show triclinic crystal systems with Z = 2 and bond angles confirming planar geometry . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- QSAR Modeling : Monte Carlo optimization identifies key descriptors (e.g., logP, polar surface area) for anticonvulsant or insecticidal activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like carbonic anhydrase IX (PDB: 3IAI). The chlorophenoxy group shows hydrophobic contacts with Val-121, while the carboxylic acid hydrogen-bonds to Thr-199 .
Q. How do structural modifications impact biological activity?
- Chlorophenoxy vs. Methoxyphenyl : Chlorine’s electron-withdrawing effect enhances insecticidal activity (IC₅₀ = 0.8 µM vs. 2.3 µM for methoxy analogs) by stabilizing ligand-receptor interactions .
- Carboxylic Acid vs. Ester : The free acid improves solubility but reduces membrane permeability (logP = 2.1 vs. 3.5 for ethyl ester), affecting bioavailability .
Q. What are the challenges in handling reactive intermediates during synthesis?
- Pyrazole N-alkylation : Competing N1/N2 regioselectivity requires careful temperature control (0–5°C) and Lewis acid catalysts (e.g., BF₃·Et₂O) .
- Chlorophenoxy coupling : Use Pd(OAc)₂/XPhos catalytic systems to suppress dehalogenation side reactions .
Contradictions and Limitations
- Regioselectivity in Pyrazole Formation : Some studies report preferential 1,3-substitution , while others observe 1,5-isomers under similar conditions . This may arise from solvent polarity or substituent electronic effects.
- Biological Activity : While chlorophenoxy derivatives show promise as insecticides, their mammalian toxicity (LD₅₀ = 120 mg/kg in rats) necessitates structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
